3,6-Dihydroxynaphthalene-2,7-disulfonate
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Overview
Description
2,7-Dihydroxynaphthalene-3,6-disulphonate is an organic compound with the molecular formula C10H8O8S2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two sulfonate groups. This compound is used as a building block in the synthesis of various dyes, pigments, and fluorescent whiteners .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dihydroxynaphthalene-3,6-disulphonate typically involves the sulfonation of 2,7-Dihydroxynaphthalene. The reaction is carried out by treating 2,7-Dihydroxynaphthalene with sulfuric acid under controlled conditions. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to yield the disodium salt of 2,7-Dihydroxynaphthalene-3,6-disulphonate .
Industrial Production Methods
In industrial settings, the production of 2,7-Dihydroxynaphthalene-3,6-disulphonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2,7-Dihydroxynaphthalene-3,6-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2,7-Dihydroxynaphthalene-3,6-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes, pigments, and fluorescent whiteners.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of tanning agents, antioxidants, and antiseptics.
Mechanism of Action
The mechanism of action of 2,7-Dihydroxynaphthalene-3,6-disulphonate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The sulfonate groups enhance the compound’s solubility in water, facilitating its transport and interaction within biological systems .
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxynaphthalene: Similar structure but with hydroxyl groups at different positions.
3,6-Dihydroxynaphthalene-2,7-disulfonic acid: Similar structure with sulfonate groups at different positions.
Uniqueness
2,7-Dihydroxynaphthalene-3,6-disulphonate is unique due to its specific arrangement of hydroxyl and sulfonate groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific dyes and pigments that require precise structural features .
Properties
IUPAC Name |
3,6-dihydroxynaphthalene-2,7-disulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O8S2/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15/h1-4,11-12H,(H,13,14,15)(H,16,17,18)/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYPSKXBHUGOHU-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)[O-])S(=O)(=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O8S2-2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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